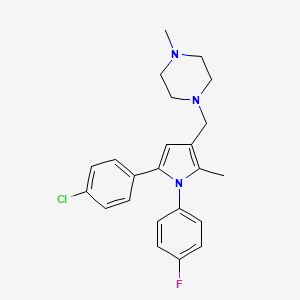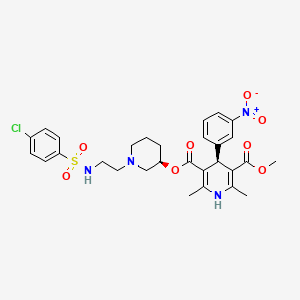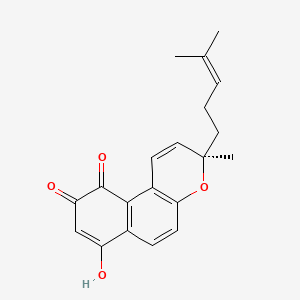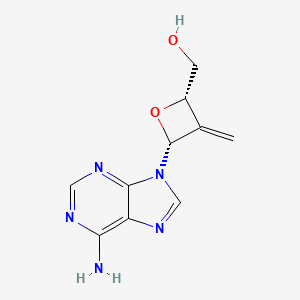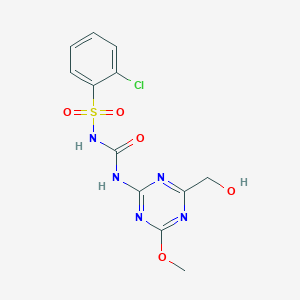
1-(2-Chlorophenyl)sulfonyl-3-(4-(hydroxymethyl)-6-methoxy-1,3,5-triazin-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorophenyl)sulfonyl-3-(4-(hydroxymethyl)-6-methoxy-1,3,5-triazin-2-yl)urea is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a sulfonylurea group, which is significant in various chemical reactions and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)sulfonyl-3-(4-(hydroxymethyl)-6-methoxy-1,3,5-triazin-2-yl)urea typically involves multiple steps:
Starting Materials: The synthesis begins with 2-chlorobenzenesulfonyl chloride and 4-(hydroxymethyl)-6-methoxy-1,3,5-triazine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Intermediate Formation: The intermediate product is then reacted with urea under controlled conditions to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Chlorophenyl)sulfonyl-3-(4-(hydroxymethyl)-6-methoxy-1,3,5-triazin-2-yl)urea undergoes several types of chemical reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Amines, thiols, and other nucleophiles.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-(2-Chlorophenyl)sulfonyl-3-(4-(hydroxymethyl)-6-methoxy-1,3,5-triazin-2-yl)urea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of sulfonylurea receptors.
Medicine: Investigated for its potential therapeutic effects, including antidiabetic properties due to its structural similarity to other sulfonylurea drugs.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(2-Chlorophenyl)sulfonyl-3-(4-(hydroxymethyl)-6-methoxy-1,3,5-triazin-2-yl)urea involves its interaction with specific molecular targets:
Molecular Targets: Sulfonylurea receptors, which are part of the ATP-sensitive potassium channels in cells.
Pathways Involved: The compound binds to these receptors, leading to the closure of potassium channels, which in turn affects cellular activities such as insulin secretion in pancreatic beta cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Chlorophenyl)sulfonyl-3-(4-methyl-6-methoxy-1,3,5-triazin-2-yl)urea: Similar structure but with a methyl group instead of a hydroxymethyl group.
1-(2-Chlorophenyl)sulfonyl-3-(4-(hydroxymethyl)-6-ethoxy-1,3,5-triazin-2-yl)urea: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
1-(2-Chlorophenyl)sulfonyl-3-(4-(hydroxymethyl)-6-methoxy-1,3,5-triazin-2-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxymethyl group provides additional sites for chemical modification, enhancing its versatility in synthetic applications.
This compound’s unique properties make it a valuable tool in various fields of scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
87644-23-3 |
|---|---|
Molekularformel |
C12H12ClN5O5S |
Molekulargewicht |
373.77 g/mol |
IUPAC-Name |
1-(2-chlorophenyl)sulfonyl-3-[4-(hydroxymethyl)-6-methoxy-1,3,5-triazin-2-yl]urea |
InChI |
InChI=1S/C12H12ClN5O5S/c1-23-12-15-9(6-19)14-10(17-12)16-11(20)18-24(21,22)8-5-3-2-4-7(8)13/h2-5,19H,6H2,1H3,(H2,14,15,16,17,18,20) |
InChI-Schlüssel |
KRBPNBYMMYIDES-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2Cl)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


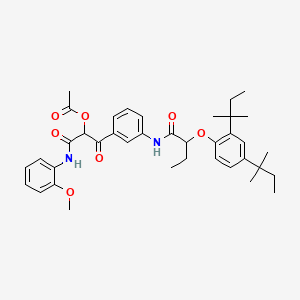

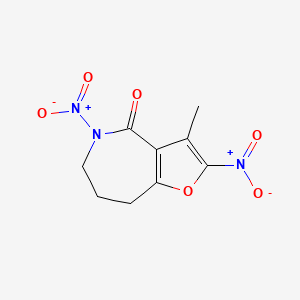
![N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-octoxyoxan-3-yl]acetamide](/img/structure/B12792732.png)
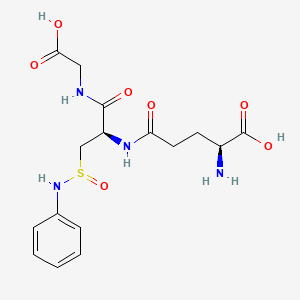

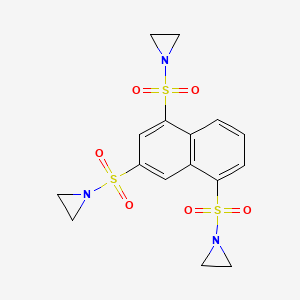
![Tetramethyl 9,10-dihydroazepino[2,1-b][1,3]benzothiazole-7,8,9,10-tetracarboxylate](/img/structure/B12792758.png)
